molecular formula C17H21Sn B1494781 Trimethyl(9-phenanthryl)stannane

Trimethyl(9-phenanthryl)stannane

Cat. No.: B1494781
M. Wt: 344.1 g/mol
InChI Key: CEYJHVNXOVTXMU-UHFFFAOYSA-N
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Description

Trimethyl(9-phenanthryl)stannane is an organotin compound of significant interest in synthetic and materials chemistry research. Its molecular formula is C16H17NSn . Compounds within this class, particularly arylstannanes, are highly valuable in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures found in natural products, pharmaceuticals, and organic materials . The 9-phenanthryl group is a large, rigid, and polyaromatic system that can contribute to the development of extended π-conjugated systems. Such systems are fundamental in the search for new organic optoelectronic materials, potentially applicable in organic light-emitting diodes (OLEDs) or semiconductors . Researchers utilize this stannane as a building block in mechanochemical and transition-metal-catalyzed reactions, which are considered green and sustainable pathways due to advantages such as short reaction times, solvent-free conditions, high yield, and good selectivity . The mechanism of action for arylstannanes like this one typically involves serving as a transmetalation agent in catalytic cycles, such as in the Stille coupling, where it transfers the 9-phenanthryl group to a palladium or other transition metal catalyst, ultimately forming a new carbon-carbon bond . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C17H21Sn

Molecular Weight

344.1 g/mol

InChI

InChI=1S/C14H9.3CH4.Sn/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;;;/h1-9H;3*1H4;

InChI Key

CEYJHVNXOVTXMU-UHFFFAOYSA-N

Canonical SMILES

C.C.C.C1=CC=C2C(=C1)C=[C]C3=CC=CC=C32.[Sn]

Origin of Product

United States

Comparison with Similar Compounds

Other Trimethylstannane Derivatives

Trimethylstannane derivatives vary based on the substituent attached to the tin center. For example:

  • Trimethyl(pentacarbonylmanganese)stannane: This compound features a pentacarbonylmanganese group bonded to trimethyltin. Its vibrational spectra and electron distribution differ significantly due to the transition metal component, highlighting the tunability of tin-based compounds in organometallic chemistry .
  • Stannane 44 : A tributyltin derivative synthesized via formylation and Stille coupling. Unlike trimethyltin analogs, tributyltin groups offer enhanced lipophilicity but may reduce reaction rates due to increased steric hindrance .

Key Difference : Trimethyl(9-phenanthryl)stannane’s phenanthryl group provides a rigid, planar structure that may improve selectivity in coupling reactions compared to aliphatic or smaller aryl substituents.

Lead-Based Analogues

Lead compounds like tert-butyl(trimethyl)plumbane () share structural similarities but exhibit higher toxicity and environmental persistence. Tin-based alternatives, including this compound, are often preferred in industrial applications due to stricter regulations on lead usage .

Boronic Acid Derivatives (Suzuki Coupling)

The 9-phenanthrylboronic acid () is utilized in Suzuki-Miyaura coupling, a palladium-catalyzed reaction. Compared to Stille coupling (which employs stannanes), Suzuki reactions require milder conditions and avoid toxic tin byproducts. However, Stille couplings with this compound may tolerate a broader range of functional groups and solvents .

Aryl Stannanes with Heterocyclic Substituents

Thiophene-containing stannanes (e.g., derivatives in ) feature electron-rich heteroaromatic systems.

Data Table: Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications
9-Acetylphenanthrene C₁₆H₁₂O 220.27 Melting point: 73–74°C; acetylated PAH Organic synthesis, photochemistry
Stannane 44 (tributyltin) Not specified ~450 (estimated) Lipophilic; Stille coupling intermediate Dye-sensitized solar cells
Trimethyl(pentacarbonylmanganese)stannane C₈H₃O₅MnSn ~340 (estimated) Metal-carbonyl cluster Catalysis, vibrational studies
This compound (hypothetical) C₁₇H₁₈Sn ~340 (estimated) Sterically hindered; aromatic π-system Stille coupling, material science

Research Findings and Implications

  • Synthetic Utility : The synthesis of this compound likely parallels methods used for stannane 44, involving transmetalation or nucleophilic substitution with 9-bromophenanthrene precursors .
  • Reactivity : The phenanthryl group’s bulk may slow reaction kinetics in cross-coupling but improve regioselectivity. This contrasts with smaller aryl stannanes (e.g., thiophene derivatives), which react faster but with lower steric control .
  • Environmental and Safety Considerations: Tin compounds, while less toxic than lead analogues, still require careful handling. The persistence of organotins in ecosystems underscores the need for green chemistry approaches .

Preparation Methods

Preparation via Organolithium or Organomagnesium Reagents with Trialkyltin Halides

A classical and widely used method to prepare trialkylarylstannanes, including trimethyl(9-phenanthryl)stannane, involves the reaction of aryllithium or arylmagnesium (Grignard) reagents with trialkyltin halides. The general reaction scheme is:

$$
\text{ArLi or ArMgX} + \text{R}3\text{SnX} \rightarrow \text{ArSnR}3 + \text{LiX or MgX}_2
$$

  • Here, the 9-phenanthryl moiety can be introduced by first preparing 9-phenanthryl lithium or magnesium species via lithiation or magnesium insertion.
  • This organometallic intermediate is then reacted with trimethyltin chloride or bromide to yield this compound.
  • This method is effective but has limitations due to the sensitivity of aryllithium and arylmagnesium reagents to functional groups on the aromatic ring, which may restrict substrate scope.

SRN1 (Nucleophilic Radical Substitution) Reactions of Trimethylstannyl Anions with Haloarenes

Recent advances highlight the use of nucleophilic radical substitution (SRN1) mechanisms to prepare aryl trialkylstannanes under milder conditions:

  • Sodium trimethyltin (NaSnMe3) or related trimethylstannyl anions react with aryl halides (including bromides and iodides) in polar aprotic solvents such as tetraglyme or hexamethylphosphoric triamide (HMPT).
  • The reaction proceeds via a radical chain mechanism involving halogen-metal exchange and aryl radical intermediates.
  • For 9-phenanthryl substrates, halogenated phenanthrene derivatives can be converted to this compound by treatment with NaSnMe3 under SRN1 conditions.
  • This method often yields high selectivity and tolerates a broader range of substituents compared to organolithium routes.

Palladium-Catalyzed Stille Coupling and Related Catalytic Methods

  • Although primarily used for coupling reactions, palladium-catalyzed processes can also facilitate the formation of arylstannanes.
  • For example, palladium-catalyzed stannylation of aryl halides with hexamethylditin (Me3Sn-SnMe3) or related reagents can produce this compound.
  • These catalytic methods offer controlled reaction conditions and can be more environmentally benign.
  • However, they require palladium catalysts and often specific ligands, which may increase cost and complexity.

Photostimulated Reactions with Trimethylstannyl Ions

  • Photochemical methods have been reported where substrates containing halogenated aromatic systems undergo photostimulated reactions with trimethylstannyl ions (Me3Sn⁻) in ammonia or other solvents.
  • For instance, photostimulation of halogenated pyridine derivatives with Me3Sn⁻ ions gave bis(trimethylstannyl) products in high yield.
  • While specific data for 9-phenanthryl systems is limited, this approach could be adapted for this compound synthesis, especially for selective mono- or di-stannylation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Organolithium/Organomagnesium + SnR3X 9-phenanthryl-Li or Mg + Me3SnCl Low temperature, inert atmosphere Straightforward, well-established Sensitive to substituents, harsh conditions
SRN1 Reaction with NaSnMe3 NaSnMe3 + 9-phenanthryl halide Polar aprotic solvents, mild Mild conditions, broad substrate scope Requires radical conditions, possible side products
Pd-Catalyzed Stannylation Aryl halide + Me3Sn-SnMe3 + Pd catalyst Moderate temperature, catalytic Catalytic, selective Requires Pd catalyst, cost
Photostimulated Reaction with Me3Sn⁻ Halogenated aromatic + Me3Sn⁻ UV light, ammonia solvent High yield, selective Photochemical setup needed

Q & A

Basic: What synthetic methodologies are recommended for preparing Trimethyl(9-phenanthryl)stannane, and how is its structural integrity verified?

Answer:
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A validated approach involves reacting 9-phenanthryllithium or Grignard reagents with trimethyltin chloride under inert conditions (e.g., argon) . For structural verification, 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy are critical. Key spectral markers include:

  • A singlet at δ ~0.5 ppm for the Sn(CH3_3)3_3 group.
  • Aromatic protons in the δ 7.4–8.5 ppm range for the phenanthryl moiety .
    Mass spectrometry (DART or EI-MS) confirms the molecular ion peak (e.g., [M+^+] at m/z 293.0347 for analogous naphthyl derivatives) .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:
Trimethyltin compounds are neurotoxic and require stringent precautions:

  • Personal Protection: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Dust formation must be minimized via wet handling or closed systems .
  • Storage: Store in airtight containers under inert gas (e.g., N2_2) at ≤4°C to prevent oxidation or hydrolysis. Avoid incompatibles like strong acids or oxidizers .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize reaction yields when using this compound in Stille couplings?

Answer:
Low yields in Stille couplings often arise from catalyst poisoning or steric hindrance. Optimization strategies include:

  • Catalyst Selection: Use Pd(OAc)2_2 or Pd2_2(dba)3_3 with triarylphosphine ligands (e.g., P(o-tol)3_3) to enhance oxidative addition .
  • Solvent Effects: Polar aprotic solvents like DMF or toluene improve solubility and stabilize intermediates .
  • Substrate Compatibility: Electron-deficient aryl halides (e.g., iodides) react more efficiently than bromides. Pre-activation of the stannane via transmetallation with LiCl can mitigate steric effects .

Advanced: How should researchers analyze and mitigate byproduct formation in cross-coupling reactions involving this compound?

Answer:
Common byproducts include homocoupled phenanthrene derivatives or tin oxides. Analytical approaches:

  • Chromatography: Use GC-MS or HPLC with UV detection to identify homocoupling products (e.g., biphenanthryl).
  • Spectroscopy: 119Sn^{119} \text{Sn} NMR detects tin oxide impurities (δ ~200 ppm for Sn-O-Sn species) .
  • Mitigation: Add stoichiometric CuI or ZnCl2_2 to suppress protodestannylation. Degassing solvents reduces oxidation .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) predict:

  • Electrophilicity: The phenanthryl group increases electron density at the tin center, favoring transmetallation in cross-couplings.
  • Steric Parameters: Tolman cone angles quantify ligand crowding around tin, correlating with reactivity trends .
    Software like Gaussian or ORCA can model Sn–C bond dissociation energies (~200 kJ/mol), aiding mechanistic studies .

Basic: How does the steric bulk of the phenanthryl group influence the reactivity of this compound compared to simpler arylstannanes?

Answer:
The phenanthryl group’s planarity and extended π-system increase steric hindrance, slowing transmetallation but enhancing stability against hydrolysis. Comparative studies with phenyl analogs show:

  • Reactivity: Phenanthrylstannanes require higher temperatures (80–100°C) for cross-couplings vs. 50–60°C for phenylstannanes.
  • Selectivity: Steric effects suppress β-hydride elimination, favoring aryl–aryl bond formation .

Advanced: What spectroscopic techniques are most effective for tracking the degradation of this compound under ambient conditions?

Answer:

  • FTIR: Monitor Sn–C stretches (450–550 cm1^{-1}) and Sn–O bands (600–700 cm1^{-1}) to detect hydrolysis/oxidation .
  • XPS: Tin 3d5/2_{5/2} peaks at 485–487 eV indicate Sn(IV) oxide formation .
  • TGA: Thermal decomposition profiles (onset ~150°C) reveal stability limits under processing conditions .

Advanced: How can researchers design experiments to resolve contradictory data on the catalytic activity of this compound in asymmetric syntheses?

Answer:
Contradictions often stem from ligand–solvent interactions or trace moisture. Systematic approaches:

  • Control Experiments: Compare reactions under strictly anhydrous vs. ambient conditions.
  • Isotopic Labeling: Use 13C^{13} \text{C}-labeled stannane to track regioselectivity via 13C^{13} \text{C} NMR .
  • Kinetic Studies: Plot turnover frequency (TOF) vs. catalyst loading to distinguish between ligand acceleration and substrate inhibition .

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